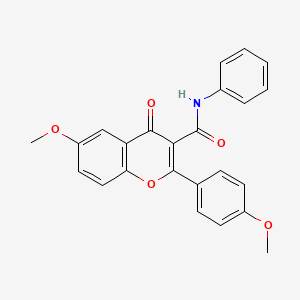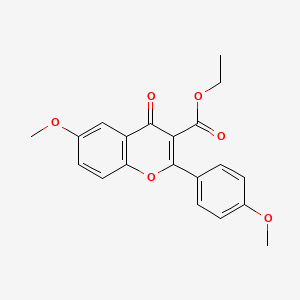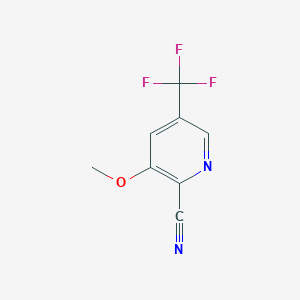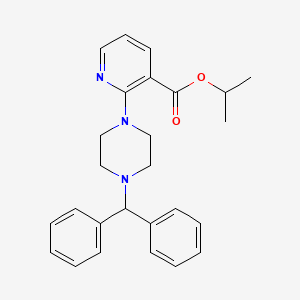![molecular formula C15H9F3N4OS2 B3135008 5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 400085-54-3](/img/structure/B3135008.png)
5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound 5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is an intriguing molecule with a complex structure. This compound consists of a furan ring, a trifluoromethyl-substituted thieno[3,2-b]pyridine ring, and a 1,2,4-triazole-3-thiol moiety. These components give the compound unique chemical and biological properties that have garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of the furan ring. The furan can be synthesized through the cyclization of furfural or its derivatives under acidic conditions.
Thieno[3,2-b]pyridine Ring Formation: : The trifluoromethyl-substituted thieno[3,2-b]pyridine is formed through a multi-step process involving the reaction of a thiophene derivative with a pyridine precursor, followed by trifluoromethylation.
Coupling Reaction: : The coupling of the furan and thieno[3,2-b]pyridine rings can be achieved through a Suzuki or Heck coupling reaction, using appropriate palladium catalysts under inert conditions.
Formation of 1,2,4-Triazole-3-Thiol: : The triazole moiety is synthesized via a cyclization reaction involving an appropriate hydrazine derivative, followed by thiolation to introduce the thiol group.
Final Assembly: : The final compound is assembled through a sequence of condensation and cyclization reactions, with stringent control over reaction conditions, including temperature, solvent choice, and pH.
Industrial Production Methods:
In an industrial setting, the production of this compound may be optimized for scalability and cost-efficiency. This includes:
Use of continuous flow reactors for improved reaction control.
Implementation of green chemistry principles to minimize waste and environmental impact.
Automation and process monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonates.
Reduction: : Reduction of the furan ring or other aromatic systems may alter its electronic properties.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the reactive sites of the furan and thieno[3,2-b]pyridine rings.
Cyclization: : Intramolecular cyclization can occur under specific conditions, potentially forming novel ring structures.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents (e.g., N-bromosuccinimide), alkylating agents.
Cyclization Catalysts: : Lewis acids, strong bases.
Major Products Formed:
Disulfides or sulfonates from oxidation.
Reduced aromatic derivatives.
Halogenated or alkylated products from substitution reactions.
Novel ring structures from cyclization.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in metal-catalyzed reactions due to its unique structural features.
Material Science: : Incorporated into polymers for enhanced thermal and chemical stability.
Biology:
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical research.
Fluorescent Probes: : Modified versions of the compound are used in cellular imaging.
Medicine:
Drug Development: : Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry:
Agrochemicals: : Used in the development of new pesticides or herbicides.
Electronics: : Utilized in the production of organic semiconductors.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways: : Modulates biochemical pathways involved in signal transduction, metabolic processes, or gene expression.
Interaction with Biomolecules: : Forms stable complexes with proteins, nucleic acids, or lipids, affecting their function.
Comparison with Similar Compounds
2-Furyl-3-thienylpyridine derivatives.
Trifluoromethyl-substituted heterocycles.
1,2,4-Triazole analogs.
Comparison:
The uniqueness of 5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol lies in its combination of a trifluoromethyl group and a 1,2,4-triazole-3-thiol moiety, which imparts distinctive electronic and steric properties. This makes it particularly versatile in scientific research and industrial applications, where similar compounds may lack such dual functionality.
This comprehensive overview captures the essence and multifaceted nature of the compound, illustrating its significance in various domains. What’s your next move with this knowledge?
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4OS2/c1-22-13(20-21-14(22)24)12-10(8-3-2-4-23-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKSLTVHIJMDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![1-[(4-methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3134948.png)
![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)
![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)



![N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134985.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B3135001.png)
![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)
![N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3135037.png)
